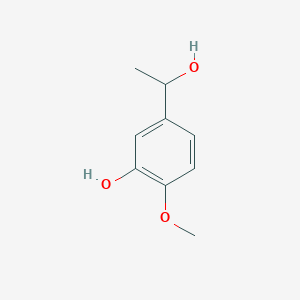
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- is a complex organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring The specific structure of this compound includes a methoxy group (-OCH₃), a methyl group (-CH₃), and a sulfophenylazo group (-N=N-C₆H₄-SO₃H) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- typically involves the diazotization of an aromatic amine followed by azo coupling. The general steps are as follows:
Diazotization: The aromatic amine (e.g., 2-methoxy-5-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as 3-aminobenzenesulfonic acid, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the azo group.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Substitution: Formation of halogenated, hydroxylated, or cyanated derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of various oxidation states of the azo group.
Applications De Recherche Scientifique
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the azo group can interact with nucleophiles and undergo redox reactions. These properties make it a versatile compound in chemical synthesis and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-
- Benzenediazonium, 4,5-diethoxy-2-(6-methoxy-1-oxido-2H-benzotriazol-2-yl)-
- 2-Methoxy-5-methyl-4-[(3-sulfophenyl)azo]benzenediazonium
Uniqueness
The presence of the methoxy, methyl, and sulfophenylazo groups in Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- imparts unique chemical properties, such as enhanced solubility and reactivity. These features distinguish it from other similar compounds and make it particularly useful in specific applications, such as dye synthesis and biomolecule labeling.
Propriétés
Numéro CAS |
61290-30-0 |
|---|---|
Formule moléculaire |
C14H13N4O4S+ |
Poids moléculaire |
333.34 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-4-[(3-sulfophenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3/p+1 |
Clé InChI |
HYLVOMPFLVGUCF-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)

![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)


![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)



